molecular formula C16H15Cl3N4 B560408 PF 06260933 dihydrochloride CAS No. 1883548-86-4

PF 06260933 dihydrochloride

Katalognummer B560408
CAS-Nummer: 1883548-86-4
Molekulargewicht: 369.67
InChI-Schlüssel: VRQXEOPUAQLBQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF 06260933 dihydrochloride is a MAP4K4 (HGK) inhibitor . It is also known by the synonym 5-(4-Chloro-phenyl)-[3,3′]bipyridinyl-6,6′-diamine dihydrochloride . It is a white to beige powder .


Molecular Structure Analysis

The empirical formula of PF 06260933 dihydrochloride is C16H13ClN4 · 2HCl . The molecular weight is 369.68 . The SMILES string is NC1=C(C2=CC=C(Cl)C=C2)C=C(C3=CN=C(N)C=C3)C=N1. [H]Cl .


Physical And Chemical Properties Analysis

PF 06260933 dihydrochloride is a white to beige powder . It is soluble in water up to 20 mg/mL . It should be stored at room temperature .

Wissenschaftliche Forschungsanwendungen

  • Paeoniflorin (PF) and Its Neuroprotective Effects

    A study by Cao et al. (2010) explored the neuroprotective effects of paeoniflorin (PF), a bioactive component from Radix Paeoniae alba, on MPP(+)- or acid-induced injury in cultured PC12 cells. The study found that PF modulates autophagy in models of neuron injury and may have a relationship with ASICs and ALP.

  • Electron and Hole Properties in Polyfluorene

    Research by Takeda et al. (2006) investigated the nature and energies of electrons and holes in polyfluorene. This study may provide insights into the electronic properties of similar compounds.

  • Human Pharmacokinetic Studies of Novel Compounds

    A paper by Harrison et al. (2012) discussed human pharmacokinetic uncertainty in novel compounds, including PF-184298. This study might offer some perspective on how new drugs like PF 06260933 dihydrochloride are evaluated for human use.

  • Pharmacokinetics of PF-06282999

    Research by Dong et al. (2016) examined the pharmacokinetics and disposition of the thiouracil derivative PF-06282999, which might offer parallels to PF 06260933 dihydrochloride in terms of pharmacokinetic properties.

  • Profenofos Degradation by Microbial Consortium

    A study by Siripattanakul-Ratpukdi et al. (2014) on the degradation of profenofos (PF), an organophosphorus pesticide, by bacterial cultures may provide insights into the environmental interactions of chemicals with the PF abbreviation.

Safety And Hazards

PF 06260933 dihydrochloride is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P264, P270, P301 + P310, P405, and P501 .

Eigenschaften

IUPAC Name

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQXEOPUAQLBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF 06260933 dihydrochloride

Citations

For This Compound
5
Citations
LM Prolo, A Li, SF Owen, JJ Parker, K Foshay… - Scientific reports, 2019 - nature.com
… While the specific MAP4K4 drug inhibitor PF 06260933 dihydrochloride (compound 16) used in our study has suitable pharmacokinetic properties in mouse, it unfortunately …
Number of citations: 38 www.nature.com
D Al-Fahad, M Al-Bedhawi, H Ateya - Archives of Razi Institute, 2023 - ncbi.nlm.nih.gov
… Wound healing techniques were used over time to evaluate the migration of MDA-MB-231 cells treated with MAP4K4 PF 06260933 dihydrochloride inhibitors to investigate MAP4K4 …
Number of citations: 3 www.ncbi.nlm.nih.gov
V Tribollet, C Cerutti, A Géloën, E Berger… - Cancer Gene …, 2022 - nature.com
Cell migration depends on the dynamic organisation of the actin cytoskeleton and assembly and disassembly of focal adhesions (FAs). However, the precise mechanisms coordinating …
Number of citations: 6 www.nature.com
S Garcia-Garcia, M Rodrigo-Faus, N Fonseca… - Scientific Reports, 2021 - nature.com
… , we performed two different approaches, transient HGK silencing in PCa cells using specific siRNAs and inhibition with a pharmacological inhibitor (PF 06260933 dihydrochloride). As …
Number of citations: 7 www.nature.com
M Volk - 2021 - discovery.dundee.ac.uk
Abbreviations degree+ TIPs microtubule plus-end tracking proteins 2R-WGD two rounds of WGD A alanine aa amino acid ACTB actin, cytoplasmic 1 AD activation domain ADP …
Number of citations: 3 discovery.dundee.ac.uk

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.